![molecular formula C12H8Cl2O B1202604 2,6-Dichloro-4'-biphenylol CAS No. 79881-33-7](/img/structure/B1202604.png)
2,6-Dichloro-4'-biphenylol
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Overview
Description
2,6-dichloro-4'-biphenylol is a member of the class of hydroxybiphenyls that is biphenyl-4-ol with chlorine atoms substituted at positions 2 and 6. It has a role as a metabolite. It is a member of hydroxybiphenyls and a dichlorobenzene. It derives from a biphenyl-4-ol.
Scientific Research Applications
Metabolism Studies
Research into the metabolism of polychlorinated biphenyls (PCBs), such as 2,6-Dichloro-4'-biphenylol, reveals significant insights. One study focused on the metabolism of 4,4'-dichlorobiphenyl (4-DCB), a low molecular weight PCB congener, by human hepatic microsomes, noting that chlorine placement and chlorination degree are crucial in the metabolism and elimination of PCBs (Schnellmann et al., 1984).
Environmental Impact and Toxicity
Hydroxylated PCBs, similar to 2,6-Dichloro-4'-biphenylol, have been synthesized and tested for their impact on environmental and human health. For instance, a study found that these hydroxylated PCBs exhibited minimal binding to estrogen receptors and did not induce proliferation in breast cancer cells, indicating a potential lack of estrogenic activity (Moore et al., 1997).
Analytical Methods for Detection
Advancements in analytical methods for detecting biphenylol and similar compounds in environmental samples have been made. A study developed GC–MS and LC–MS based methods for tracing biphenylol in urban wastewater and marine sediments, demonstrating their applicability in monitoring environmental contamination (Agüera et al., 2003).
Chemical Synthesis and Applications
The chemical synthesis of compounds related to 2,6-Dichloro-4'-biphenylol has been explored for various applications. For example, research on the synthesis of (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidates showcased their potential in transforming alcohols into ethers (Kurosu & Li, 2009).
Molecular Structure Studies
Studies on molecular structures involving compounds like 2,6-Dichloro-4'-biphenylol have been conducted to understand their physical and chemical properties. Research on the hydrogen bonds in 4-dihydroxymethylpyridinium 2,6-dichloro-4-nitrophenolate, for instance, provides insights into the structural dynamics of these types of compounds (Majerz et al., 1997).
properties
CAS RN |
79881-33-7 |
---|---|
Product Name |
2,6-Dichloro-4'-biphenylol |
Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H |
InChI Key |
WJZSSXLAIVPJLA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)Cl |
Other CAS RN |
79881-33-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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